molecular formula C23H23N5OS B2838322 N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-37-1

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2838322
CAS No.: 872994-37-1
M. Wt: 417.53
InChI Key: PFODNBFUSYXWOU-UHFFFAOYSA-N
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Description

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazolo ring fused to a pyridazine ring, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under reflux conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through Friedel-Crafts alkylation reactions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate amine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced functional groups such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazolo core but differ in the attached functional groups and overall structure.

    1,2,4-Triazolopyrimidines: These compounds have a triazolo ring fused to a pyrimidine ring, offering different chemical properties and applications.

Uniqueness

N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-[6-[(2,5-dimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-8-9-17(2)19(14-16)15-30-22-11-10-20-25-26-21(28(20)27-22)12-13-24-23(29)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODNBFUSYXWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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